![molecular formula C6H5BN2O2 B1287919 (6-Cyanopyridin-2-yl)boronic acid CAS No. 1164100-80-4](/img/structure/B1287919.png)
(6-Cyanopyridin-2-yl)boronic acid
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Overview
Description
“(6-Cyanopyridin-2-yl)boronic acid” is a boronic acid derivative with the empirical formula C6H5BN2O2 . It has a molecular weight of 147.93 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of aryl- or heteroarylboronic acids is generally carried out in a one-stage reaction by reacting a metalated aromatic or heteroaromatic with boric acid alkyl esters and directly subsequent aqueous-acidic hydrolysis . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “(6-Cyanopyridin-2-yl)boronic acid” can be represented by the SMILES string OB(C1=CC=C(C#N)C=N1)O
. The InChI representation is 1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H
.
Chemical Reactions Analysis
Boronic acids, such as “(6-Cyanopyridin-2-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They have been used in various chemical reactions, including Suzuki reactions .
Physical And Chemical Properties Analysis
“(6-Cyanopyridin-2-yl)boronic acid” has a molecular weight of 147.93 g/mol . Its exact mass is 148.0444076 g/mol . The compound has a topological polar surface area of 77.1 Ų .
Scientific Research Applications
Sensing Applications
Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . The (6-Cyanopyridin-2-yl)boronic acid can be utilized in the development of sensors that detect sugars and other substances containing diol groups. This is particularly useful in medical diagnostics, such as glucose sensors for diabetes management.
Biological Labeling
Due to their specific binding to diols, boronic acids can be used for biological labeling . (6-Cyanopyridin-2-yl)boronic acid can be attached to biomolecules that contain diol groups, such as glycoproteins, allowing for the visualization and tracking of these molecules within biological systems.
Protein Manipulation and Modification
The reversible interaction of boronic acids with diols also enables the manipulation and modification of proteins . This can be applied in various research fields, including proteomics and drug development, where (6-Cyanopyridin-2-yl)boronic acid can be used to modify protein structures or functionalities.
Therapeutic Development
Boronic acids have therapeutic potential due to their biochemical interactions(6-Cyanopyridin-2-yl)boronic acid could be explored for its therapeutic applications, especially in targeting diseases that involve glycoproteins or other diol-containing biomolecules .
Separation Technologies
In chromatography and other separation techniques, boronic acids can be used to selectively bind and separate compounds based on the presence of diol groups . (6-Cyanopyridin-2-yl)boronic acid could be incorporated into chromatographic media to improve the separation of complex biological samples.
Material Science
Boronic acids are used in material science for the creation of smart materials that respond to environmental stimuli . (6-Cyanopyridin-2-yl)boronic acid can be a building block for polymers or coatings that change their properties in response to the presence of diols or changes in pH.
Mechanism of Action
Target of Action
The primary target of (6-Cyanopyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Cyanopyridin-2-yl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst first undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond . The boronic acid group, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (6-Cyanopyridin-2-yl)boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of (6-Cyanopyridin-2-yl)boronic acid in this reaction contributes to its success due to the compound’s stability, ease of preparation, and environmentally benign nature .
Result of Action
The result of the action of (6-Cyanopyridin-2-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (6-Cyanopyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is typically conducted under mild conditions, which can be advantageous in terms of energy efficiency and the preservation of sensitive functional groups . Additionally, the reaction is generally performed in an inert atmosphere at room temperature , which can impact the stability and efficacy of the compound.
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 |
Source
|
Record name | (6-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848500-38-9 |
Source
|
Record name | (6-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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